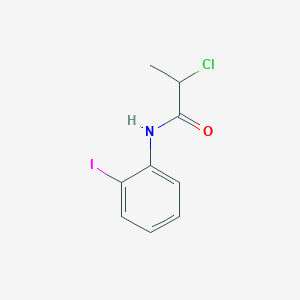

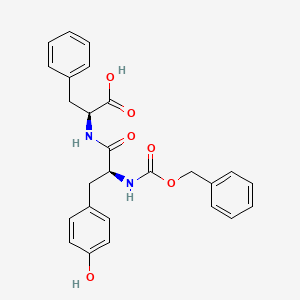

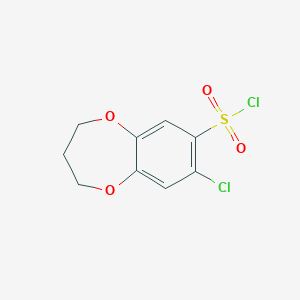

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride (8-CQCC) is a synthetic compound that has been studied for its potential uses in scientific research. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 8-CQCC is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and drug development.

Aplicaciones Científicas De Investigación

Overview of Quinoline Derivatives

Quinoline and its derivatives, including 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, are important in various scientific research areas due to their unique chemical structure and properties. Quinolines are heterocyclic compounds with applications ranging from pharmaceuticals to materials science. They exhibit a wide range of biological activities and have been utilized in the development of anticancer, antimicrobial, and antimalarial agents.

Applications in Material Science

Quinoline derivatives have been explored for their potential in material science, particularly in the development of optoelectronic materials. The electron-deficient nature of certain quinoline derivatives, such as Hexaazatriphenylene (HAT) and its analogs, makes them suitable for applications in semiconductors, sensors, and energy storage materials. These compounds serve as the basic scaffold for larger polyheterocyclic aromatic systems, utilized in organic materials and nanoscience for their excellent π–π stacking ability and structural versatility (Segura et al., 2015).

Anticorrosive Properties

The chemical structure of quinoline derivatives contributes to their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion in various industrial applications. The presence of polar substituents in quinoline derivatives enhances their adsorption and chelation capabilities, making them valuable in maintaining the integrity of metallic structures (Verma et al., 2020).

Environmental Degradation

The environmental impact of quinoline derivatives, including their degradation and the removal of contaminants, is a critical area of research. Quinoline compounds, due to their complex structure, pose challenges in natural decomposition, necessitating the development of efficient degradation methods. Biodegradation and advanced oxidation processes have been investigated to enhance the removal of quinoline contaminants from the environment, aiming for improved ecological safety and the minimization of harmful effects on human health (Luo et al., 2020).

Propiedades

IUPAC Name |

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(20)22)11-4-3-5-14(19)17(11)21-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVQVFLCBFBYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)

![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)

![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)

![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)